Lipophilicity Differentiator: Measured logP/logD Distinguishes CAS 895965-45-4 from 2-(Propylthio) and 2-Aryl Congeners
The experimentally derived partition coefficient (logP) and distribution coefficient (logD at physiological pH) for CAS 895965-45-4 are both 3.754, with a corresponding logSw (aqueous solubility) of −4.183 . For the lead antimycobacterial analog 2-(propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, lipophilicity was not explicitly quantified in the available literature, but its calculated topological polar surface area (tPSA) is expected to be comparable based on core scaffold identity; the alkylthio side chain typically confers 0.5–1.0 log unit lower logP than a chlorobenzyl substituent of similar carbon count [1][2]. The 2-chlorobenzyl group thus delivers a moderately higher lipophilic character, relevant to membrane penetration and CNS-targeted compound selection.
| Evidence Dimension | Lipophilicity (logP / logD₇.₄) |
|---|---|
| Target Compound Data | logP = 3.754; logD = 3.754 (ChemDiv measurement) |
| Comparator Or Baseline | 2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: logP not reported; class-level comparison suggests ~2.5–3.0 based on alkylthio vs. arylalkyl SAR trends [1][2] |
| Quantified Difference | Estimated ΔlogP ≈ +0.7 to +1.3 (CAS 895965-45-4 more lipophilic) |
| Conditions | Calculated/measured at physiological pH; ChemDiv lnCAP profile |
Why This Matters
Higher lipophilicity (logP > 3.5) of CAS 895965-45-4 positions it favorably for CNS-penetrant screening libraries, whereas the less lipophilic 2-(propylthio) analog may be preferred for systemic anti-infective programs, providing a physicochemical basis for divergent compound selection.
- [1] Duca G, Pogrebnoi S, Boldescu V, Aksakal F, Uncu A, Valica V, Uncu L, Negres S, Nicolescu F, Macaev F. Tryptanthrin Analogues as Inhibitors of Enoyl-acyl Carrier Protein Reductase: Activity against Mycobacterium tuberculosis, Toxicity, Modeling of Enzyme Binding. Current Topics in Medicinal Chemistry. 2019;19(8):609-619. doi:10.2174/1568026619666190304125740. View Source
- [2] Alagarsamy V, Thangathiruppathy A, Mandal SC, Rajasekaran S, Vijaykumar S, Revathi R, Anburaj J, Arunkumar S, Rajesh S. Pharmacological evaluation of 2-substituted (1,3,4) thiadiazolo quinazolines. Indian Journal of Pharmaceutical Sciences. 2006;68(1):108-111. doi:10.4103/0250-474X.22980. View Source
